(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol is a complex organic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol typically involves multi-step organic reactions. The starting materials are usually simple sugars and purine derivatives. The key steps include:
Glycosylation: The attachment of the purine base to the sugar moiety.
Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites.
Functional Group Modification: Introduction of the hexadecoxy group and hydroxymethyl group through various organic reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound is of interest due to its potential interactions with nucleic acids. It can be used as a probe to study DNA and RNA structures and functions.
Medicine
In medicine, nucleoside analogs like this compound are explored for their antiviral and anticancer properties. They can inhibit viral replication or interfere with cancer cell proliferation.
Industry
In the industrial sector, such compounds can be used in the development of pharmaceuticals, particularly in the formulation of drugs targeting viral infections and cancers.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. This can lead to the inhibition of DNA or RNA synthesis, thereby preventing viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral nucleoside analog.
Zidovudine: An antiretroviral medication used to treat HIV.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
What sets (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol apart is its unique structural features, such as the hexadecoxy group, which may confer specific biological activities or pharmacokinetic properties.
Properties
Molecular Formula |
C26H46N6O4 |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C26H46N6O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-35-22-21(34)19(17-33)36-25(22)32-18-29-20-23(27)30-26(28)31-24(20)32/h18-19,21-22,25,33-34H,2-17H2,1H3,(H4,27,28,30,31)/t19-,21+,22?,25-/m1/s1 |
InChI Key |
LWEQWTRVPUIMLN-YWEFRBEISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Origin of Product |
United States |
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